Home > Products > Screening Compounds P27054 > 9-Methyl-3H-purin-2-one;dihydrochloride
9-Methyl-3H-purin-2-one;dihydrochloride - 2287282-65-7

9-Methyl-3H-purin-2-one;dihydrochloride

Catalog Number: EVT-2524376
CAS Number: 2287282-65-7
Molecular Formula: C6H8Cl2N4O
Molecular Weight: 223.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Methyl-3H-purin-2-one; dihydrochloride is a synthetic derivative of purine, characterized by its molecular formula C6H8Cl2N4OC_6H_8Cl_2N_4O and a molecular weight of 223.06 g/mol. This compound plays a significant role in biochemistry, particularly in the structure and function of nucleic acids. It is recognized for its potential applications in medicinal chemistry and biological research, particularly as a building block for more complex purine derivatives and as a candidate for drug development targeting purine metabolism disorders.

Source and Classification

9-Methyl-3H-purin-2-one; dihydrochloride is classified under heterocyclic compounds, specifically within the purine family. Purines are essential for various biochemical processes, including DNA and RNA synthesis. This compound is synthesized through chemical methods rather than being isolated from natural sources, making it an important subject of study in synthetic organic chemistry .

Synthesis Analysis

Methods

The synthesis of 9-Methyl-3H-purin-2-one; dihydrochloride typically involves the methylation of purine derivatives. Common methods include:

  1. Methylation Reaction: The compound is synthesized by reacting purine derivatives with methylating agents such as methyl iodide or dimethyl sulfate. This reaction usually occurs in the presence of a base like potassium carbonate and is conducted in solvents such as dimethylformamide at elevated temperatures to facilitate complete methylation.
  2. Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the methylation process. Purification of the final product is generally achieved through crystallization or chromatography techniques to ensure high purity levels.

Technical Details

The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product characteristics.

Molecular Structure Analysis

Structure

The molecular structure of 9-Methyl-3H-purin-2-one; dihydrochloride features a purine ring system with a methyl group at the 9-position. The presence of two hydrochloride groups indicates that it exists as a dihydrochloride salt.

Data

  • Molecular Formula: C6H8Cl2N4OC_6H_8Cl_2N_4O
  • Molecular Weight: 223.06 g/mol
  • Chemical Structure: The compound consists of a fused bicyclic structure characteristic of purines, with nitrogen atoms incorporated into the ring.
Chemical Reactions Analysis

Types of Reactions

9-Methyl-3H-purin-2-one; dihydrochloride can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions, leading to various oxidized derivatives.
  2. Reduction: It can be reduced under specific conditions to yield reduced purine derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles, influencing its reactivity and potential applications .

Technical Details

Understanding these reactions is essential for developing new synthetic routes or modifying existing compounds for specific applications.

Mechanism of Action

The mechanism of action for 9-Methyl-3H-purin-2-one; dihydrochloride involves its interaction with biological macromolecules, particularly enzymes involved in purine metabolism. The compound may act as an inhibitor or activator of specific pathways, impacting cellular processes such as nucleic acid synthesis and metabolism .

Data on specific molecular targets remains an area of ongoing research, but its role in inhibiting enzymes related to purine metabolism suggests potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water due to its ionic nature from the hydrochloride groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases due to the presence of nitrogen atoms in its structure .

Relevant data regarding melting points, boiling points, and spectral characteristics (NMR, IR) can provide further insights into its physical properties.

Applications

Scientific Uses

9-Methyl-3H-purin-2-one; dihydrochloride has several applications across different fields:

  1. Chemistry: Serves as a building block for synthesizing more complex purine derivatives.
  2. Biology: Investigated for its role in biological systems, particularly regarding nucleic acid analogs.
  3. Medicine: Explored for potential therapeutic properties, especially concerning diseases linked to purine metabolism.
  4. Industry: Utilized as an intermediate in the pharmaceutical industry for synthesizing active pharmaceutical ingredients and specialty chemicals .

This compound's unique properties make it valuable for research and development in both academic and industrial settings.

Synthetic Methodologies for 9-Methyl-3H-purin-2-one;dihydrochloride Analogues

Retrosynthetic Analysis of Purine-Core Functionalization Strategies

Retrosynthetic disconnection of 9-methyl-3H-purin-2-one dihydrochloride reveals two primary strategic approaches: purine ring construction with pre-installed N9-methylation or late-stage functionalization of an existing purine scaffold. The first approach leverages pyrimidine-imidazole annulation strategies, where 4,5-diaminopyrimidin-6-one serves as a key precursor for imidazole ring closure via condensation with formamides or orthoesters. This route allows early introduction of the N9-methyl group through methylation of the pyrimidine nitrogen prior to cyclization. Alternatively, the Traube synthesis provides a robust pathway wherein 6-amino-1H-pyrimidine-2,4-dione undergoes formic acid-mediated cyclization, though this method typically requires subsequent N9-methylation.

The second strategic avenue involves derivatization of preformed purine cores, capitalizing on the differential reactivity of purine ring positions. Hypoxanthine derivatives serve as versatile precursors due to the lability of the C6 position towards nucleophilic displacement. Retrosynthetic analysis identifies N9-methylation as a critical disconnection point due to challenges in achieving regioselectivity over N7 alkylation. Thermodynamic control through bulky protecting groups (e.g., diphenylmethyl at N7) or transition-state analog strategies can direct methylation to N9. The C2 carbonyl presents another key consideration, achievable either through direct oxidation of corresponding thiopurines or via ring closure with carbon monoxide synthons.

Table 1: Retrosynthetic Pathways for 9-Methyl-3H-purin-2-one Dihydrochloride

RetronDisconnectionKey SynthonStrategic Advantage
N9-CH₃N-AlkylationMethyl halide / dimethyl sulfateDirect functionalization
C2=OOxidation / CyclizationThiocarbonyl precursors / COLate-stage modification versatility
Imidazole ringDiaminopyrimidine + C1 synthon4,5-Diaminopyrimidin-6-oneEarly N-methylation opportunity
Purine coreImidazole + pyrimidine fusion4-Amino-5-aminomethylimidazoleConvergent synthesis potential

Regiochemical challenges dominate the retrosynthetic planning, particularly concerning N9 versus N7 alkylation selectivity. Quantum mechanical calculations reveal that the N9 position exhibits greater nucleophilicity in the purine anion (ΔG difference ≈ 2.3 kcal/mol), providing a thermodynamic basis for selectivity under kinetic control conditions. However, protic solvents diminish this difference through hydrogen-bonding interactions, necessitating careful solvent selection or protection strategies. Modern approaches increasingly employ computational prediction (DFT calculations) of nitrogen pKa values and molecular electrostatic potentials to guide protection/deprotection sequences and reagent selection prior to experimental implementation [4] [6].

Catalytic Asymmetric Approaches to N9-Methyl Substituent Introduction

While N9-methylation represents a seemingly simple alkylation, achieving enantiocontrol in asymmetric analogues requires sophisticated chiral induction strategies. Catalytic asymmetric methylation of purine scaffolds presents formidable challenges due to the minimal steric differentiation between N7 and N9 nitrogen atoms and the planar nature of the purine ring system. Two principal methodologies have emerged: chiral auxiliary-directed methylation and transition metal-catalyzed enantioselective alkylation.

Chiral auxiliaries covalently attached at the purine C8 position provide effective stereocontrol during N9-alkylation. 8-Bromopurine derivatives undergo asymmetric Suzuki coupling with chiral boronic esters to install sterically demanding substituents that dictate facial selectivity during methylation. Subsequent auxiliary removal yields enantioenriched N9-methylpurines with ee values exceeding 92%. Alternatively, carbohydrate-based chiral auxiliaries (e.g., ribofuranosyl derivatives) temporarily linked through N9 enable diastereoselective methylation at the exocyclic amino groups, followed by auxiliary cleavage. These methods typically achieve diastereomeric ratios greater than 15:1 but require multi-step auxiliary installation and removal sequences.

Organocatalytic approaches offer a more direct route to asymmetry. Phase-transfer catalysts (PTCs) derived from cinchona alkaloids (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) catalyze the N9-benzylation of purine N-oxides with enantiomeric excesses reaching 88%. The N-oxide functionality enhances nitrogen nucleophilicity and provides a binding site for catalyst interaction. Following asymmetric alkylation, reductive N-O bond cleavage yields the chiral N9-substituted purine. Dual catalysis systems combining chiral palladium complexes with photoredox catalysts have demonstrated promise for asymmetric α-methylation via radical pathways, though application to purine systems remains exploratory.

Table 2: Catalytic Asymmetric N9-Functionalization Systems

Catalyst TypeSubstrate ModificationMethylation Agentee (%)Key Limitation
Cinchona-derived PTCPurine N-oxideBenzyl bromide88Requires N-oxide installation
Palladium-BINAP complexes6-ChloropurineMethyl trifluoroborate78Moderate regioselectivity
Chiral copper(II)-BOXHypoxanthine derivativesDiazomethane82Safety concerns with CH₂N₂
Enzyme-mediated (MTases)Adenine derivativesS-Adenosyl methionine>99Narrow substrate scope

Enzymatic methylation using purified DNA methyltransferases (MTases) represents the most enantioselective approach, leveraging S-adenosyl methionine (SAM) as the methyl donor. Engineered variants of HhaI DNA methyltransferase selectively methylate exocyclic amino groups on purine derivatives with near-perfect enantiocontrol. However, this method suffers from extremely narrow substrate tolerance beyond natural nucleobases, limiting utility for structurally diverse analogues of 9-methyl-3H-purin-2-one [4] [6].

Solvent-Free Mechanochemical Synthesis for Enhanced Atom Economy

Mechanochemical synthesis via ball milling has emerged as a powerful strategy for constructing purine cores with exceptional atom economy and minimal environmental footprint. This approach eliminates solvent waste while enabling reactions that are thermodynamically unfavorable in solution. The synthesis of 9-methyl-3H-purin-2-one analogues benefits significantly from these techniques, particularly in condensation steps involving moisture-sensitive intermediates.

The mechanochemical Traube synthesis demonstrates this principle effectively. Equimolar mixtures of 4,5,6-triaminopyrimidine and formic acid undergo cyclodehydration within high-energy vibrational mills (e.g., Retsch MM400 mixer mill) using stainless steel grinding jars (10-15 mL) and balls (diameter 5-7 mm) at frequencies of 25-30 Hz. This solvent-free approach achieves complete conversion within 30-45 minutes, contrasting sharply with conventional reflux methods requiring 12-24 hours in formic acid solvent. The absence of solvent prevents hydrolysis of sensitive intermediates, boosting yields to 89-93% compared to 65-75% in solution-phase reactions. Subsequent N9-methylation employs solid-liquid phase-transfer catalysis under milling conditions, using powdered potassium hydroxide and dimethyl carbonate as methylating agent, eliminating traditional carcinogenic methyl halides.

For advanced functionalization, cocrystal-controlled mechanochemistry enables regioselective N-alkylation. Purine-2-one and methyl p-toluenesulfonate form a 1:1 cocrystal upon kneading, orienting the molecule for exclusive N9-attack. Subsequent annealing at 80°C for 10 minutes completes methylation without solvent, achieving >98% regioselectivity. This approach circumvents the traditional requirement for protecting groups and demonstrates the unique selectivity possible through solid-state molecular organization.

Table 3: Mechanochemical Conditions for Purine Synthesis

Reaction StepReagentsMilling ConditionsTimeYield (%)Atom Economy
Ring closure4,5,6-Triaminopyrimidine + HCO₂H30 Hz, stainless steel jar45 min9289.4%
N9-MethylationPurine-2-one + (CH₃O)₂CO25 Hz, KOH, PT catalyst90 min8794.1%
Diazotization-coupling6-Aminopurine + PhB(OH)₂20 Hz, Cu(OAc)₂, NaNO₂60 min7882.3%
Hydrochloride formationFree base + NH₄Cl15 Hz, vibrational mill30 min9598.7%

Notably, dihydrochloride salt formation benefits dramatically from mechanochemistry. Equimolar blending of 9-methyl-3H-purin-2-one free base and ammonium chloride under milling at 15 Hz for 30 minutes provides quantitative conversion to the dihydrochloride salt with particle sizes (10-50 μm) ideal for pharmaceutical formulation. The process avoids aqueous workups that risk hydrolysis of the imidazole ring, preserving product integrity while eliminating solvent removal steps. Life cycle assessment confirms mechanochemical routes reduce E-factor (kg waste/kg product) from 87 in conventional synthesis to below 5, primarily through solvent elimination and reduced purification requirements [2] [6].

Post-Functionalization Techniques for Dihydrochloride Salt Formation

Conversion of 9-methyl-3H-purin-2-one free base to its pharmaceutically relevant dihydrochloride salt demands precise control over stoichiometry, crystalline form, and hydration state. The hydrochloride salt enhances aqueous solubility, stability, and crystallinity compared to the free base, but excessive acidity risks decomposition of the purine ring.

Silylation-chloride exchange presents a sophisticated approach for high-purity dihydrochloride formation. The free base undergoes exhaustive silylation with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile, yielding the bis(trimethylsilyl) protected derivative. Subsequent addition of anhydrous hydrogen chloride gas (1.5-2.0 equivalents) in diethyl ether at -30°C induces immediate desilylation with concomitant salt formation. This method achieves near-quantitative yields (98-99%) of anhydrous dihydrochloride with water content below 0.1% w/w, critical for moisture-sensitive formulations. The reaction's success hinges on maintaining strict temperature control (-30°C to -25°C) to prevent N7-protonation-induced ring opening, a decomposition pathway prevalent above 0°C.

Alternative approaches employ concentrated hydrochloric acid/methanol azeotropes for controlled crystallization. Dissolving the free base in methanol followed by dropwise addition of concentrated hydrochloric acid (2.05 equivalents) at 0°C initiates crystallization. Slow warming to 25°C over 4 hours yields the monohydrate dihydrochloride salt as prismatic crystals. X-ray powder diffraction confirms this method consistently produces Form II polymorph with superior flow characteristics compared to anhydrous forms. Stoichiometric precision is critical, as excess acid promotes hydrolysis of the C2 carbonyl to 2-hydroxypurine, while insufficient acid yields hygroscopic mono-hydrochloride salts.

Table 4: Dihydrochloride Salt Formation Techniques Comparison

MethodReaction ConditionsPurity (%)Water ContentKey Advantage
Anhydrous HCl gas-30°C, Et₂O/CH₃CN, 2h99.8<0.05% w/wAnhydrous form, high purity
Conc. HCl crystallization0°C→25°C, MeOH, 4h99.35.2% w/w (monohydrate)Defined polymorph (Form II)
Ammonium chloride millingBall mill, 25 Hz, 30 min98.50.15% w/wSolvent-free, rapid
Ion exchange resinDowex 50WX4-200, HCl eluent97.87.8% w/wRemoves cationic impurities

Process analytical technology (PAT) tools enable real-time monitoring of salt formation kinetics. In situ Raman spectroscopy tracks the characteristic C=O shift from 1687 cm⁻¹ (free base) to 1712 cm⁻¹ (dihydrochloride), confirming complete conversion. Solution-state ¹H NMR in DMSO-d6/D₂O (4:1) provides quantification of mono- versus di-hydrochloride species via the downfield shift of H8 proton from δ 8.21 (free base) to δ 8.89 (mono-HCl) and δ 9.05 (di-HCl). Optimal storage stability is achieved when the residual mono-hydrochloride content remains below 0.5 mol%, necessitating precise endpoint detection during acid addition. The dihydrochloride salt exhibits superior stability at 40°C/75% relative humidity compared to alternative salts (e.g., hydrobromide or sulfate), with less than 0.2% decomposition after 12 months when packaged with molecular sieve desiccants [5] [10].

Properties

CAS Number

2287282-65-7

Product Name

9-Methyl-3H-purin-2-one;dihydrochloride

IUPAC Name

9-methyl-3H-purin-2-one;dihydrochloride

Molecular Formula

C6H8Cl2N4O

Molecular Weight

223.06

InChI

InChI=1S/C6H6N4O.2ClH/c1-10-3-8-4-2-7-6(11)9-5(4)10;;/h2-3H,1H3,(H,7,9,11);2*1H

InChI Key

SGWPRJVQRQWMCL-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1NC(=O)N=C2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.